molecular formula C9H6BrNS B13738467 4-(3-Bromophenyl)-1,2-thiazole

4-(3-Bromophenyl)-1,2-thiazole

Cat. No.: B13738467
M. Wt: 240.12 g/mol
InChI Key: KREAUUOOTGWVNL-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromophenyl)-1,2-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2-thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1,2-thiazole
  • 4-(3-Chlorophenyl)-1,2-thiazole
  • 4-(3-Methylphenyl)-1,2-thiazole

Uniqueness

4-(3-Bromophenyl)-1,2-thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, the bromine substituent can enhance the compound’s ability to participate in halogen bonding, which is crucial in drug design and molecular recognition .

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

4-(3-bromophenyl)-1,2-thiazole

InChI

InChI=1S/C9H6BrNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H

InChI Key

KREAUUOOTGWVNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSN=C2

Origin of Product

United States

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